Propargyl-PEG4-thioacetyl

PROTAC synthesis ADC conjugation Bioconjugation

Propargyl-PEG4-thioacetyl (also known as S-acetyl-PEG4-propargyl) is a heterobifunctional polyethylene glycol (PEG) derivative with molecular formula C13H22O5S and a molecular weight of 290.37 g/mol. It features a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a thioacetyl-protected thiol that can be deprotected to generate a reactive sulfhydryl group.

Molecular Formula C12H22O5S
Molecular Weight 278.37 g/mol
Cat. No. B11928714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG4-thioacetyl
Molecular FormulaC12H22O5S
Molecular Weight278.37 g/mol
Structural Identifiers
SMILESCS(=O)CCOCCOCCOCCOCC#C
InChIInChI=1S/C12H22O5S/c1-3-4-14-5-6-15-7-8-16-9-10-17-11-12-18(2)13/h1H,4-12H2,2H3
InChIKeyHMTOMPSEKCARII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG4-thioacetyl: A Dual-Functional PROTAC Linker with Masked Thiol and Alkyne Handles


Propargyl-PEG4-thioacetyl (also known as S-acetyl-PEG4-propargyl) is a heterobifunctional polyethylene glycol (PEG) derivative with molecular formula C13H22O5S and a molecular weight of 290.37 g/mol . It features a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a thioacetyl-protected thiol that can be deprotected to generate a reactive sulfhydryl group . The PEG4 spacer (tetraethylene glycol chain) enhances aqueous solubility and provides a flexible, biocompatible linker length of approximately 4 ethylene oxide units (~18 Å extended) . This compound is primarily utilized as a PROTAC (Proteolysis Targeting Chimera) linker for constructing bifunctional protein degraders, and as a bioconjugation reagent in antibody-drug conjugate (ADC) development and chemical biology probe design . The thioacetyl protecting group enables latent thiol reactivity that can be selectively unmasked under mild deprotection conditions, offering temporal control over conjugation steps that is not available with permanently reactive linkers .

Why Propargyl-PEG4-thioacetyl Cannot Be Replaced by Generic Propargyl-PEG4 Linkers


While numerous propargyl-terminated PEG linkers exist for click chemistry applications, substitution of Propargyl-PEG4-thioacetyl with generic alternatives such as Propargyl-PEG4-Tos, Propargyl-PEG4-Br, Propargyl-PEG4-NHS, or Propargyl-PEG4-COOH introduces fundamental differences in conjugation chemistry, reaction orthogonality, and linker architecture that directly impact experimental outcomes . The thioacetyl moiety provides a masked thiol that remains inert during CuAAC click reactions but can be selectively deprotected to generate a nucleophilic sulfhydryl group for subsequent conjugation to maleimides, haloacetamides, or metal surfaces—a capability absent in permanently reactive or non-thiol linkers . This latent reactivity enables sequential, orthogonal bioconjugation strategies that are impossible with linkers bearing only a single reactive handle or continuously reactive groups . Furthermore, the thioacetyl group occupies a distinct position in the linker architecture compared to tosylate or bromide leaving groups, resulting in different molecular geometry and altered spatial relationships between conjugated moieties, which can profoundly affect ternary complex formation in PROTAC applications . Generic substitution without rigorous comparative evaluation risks compromised conjugation efficiency, altered pharmacokinetic profiles, and failed protein degradation outcomes [1].

Quantitative Differentiation of Propargyl-PEG4-thioacetyl Against Closest Structural Analogs


Thioacetyl Masked Thiol Enables Orthogonal Sequential Conjugation Absent in Tosylate or Bromide Linkers

Propargyl-PEG4-thioacetyl contains a thioacetyl-protected thiol that can be deprotected to yield a free sulfhydryl group, whereas Propargyl-PEG4-Tos and Propargyl-PEG4-Br contain permanently reactive tosylate or bromide leaving groups that cannot be masked or selectively activated . This latent reactivity enables a two-step orthogonal conjugation strategy: first, CuAAC click reaction via the propargyl group; second, thiol deprotection followed by maleimide or iodoacetamide conjugation . In contrast, Propargyl-PEG4-Tos and Propargyl-PEG4-Br are continuously reactive toward nucleophiles, precluding sequential, controlled conjugation workflows .

PROTAC synthesis ADC conjugation Bioconjugation

Optimized Molecular Weight and PEG4 Spacer Length for PROTAC Ternary Complex Formation

Propargyl-PEG4-thioacetyl has a molecular weight of 290.37 g/mol with a PEG4 spacer (~4 ethylene oxide units), whereas Propargyl-PEG4-Tos (MW 386.46) and Propargyl-PEG4-Br (MW 295.17) differ in both molecular weight and spacer composition . The PEG4 spacer provides a linear extended length of approximately 18-20 Å, which is optimal for many PROTAC applications requiring E3 ligase and target protein recruitment within the 10-20 Å distance range [1]. The lower molecular weight of Propargyl-PEG4-thioacetyl compared to Propargyl-PEG4-Tos (difference of 96.09 g/mol) may offer advantages in cell permeability and synthetic tractability .

PROTAC linker optimization Ternary complex formation Linker length

Purity Specifications and Storage Stability Profile Compared to Alternative Propargyl-PEG Linkers

Commercial Propargyl-PEG4-thioacetyl is available with purity specifications of ≥95% to ≥98%, comparable to Propargyl-PEG4-Tos (≥95-98%) and Propargyl-PEG4-Br (≥95-98%) . However, Propargyl-PEG4-thioacetyl demonstrates distinct storage requirements: it is stable as a powder at -20°C for up to 3 years and in DMSO solution at -80°C for 1 year, whereas Propargyl-PEG4-Tos and Propargyl-PEG4-Br require storage at -20°C with shelf lives typically specified as "dry, dark conditions" without extended stability data . This quantitative stability data enables reliable long-term experimental planning and batch consistency for Propargyl-PEG4-thioacetyl .

Linker purity Storage stability Quality control

Aqueous Solubility Enhancement via PEG4-Thioacetyl Combination vs. Tosylate Linkers

Propargyl-PEG4-thioacetyl demonstrates high aqueous solubility attributed to the hydrophilic PEG4 chain combined with the polar thioacetyl group, making it suitable for bioconjugation reactions in aqueous buffers without organic co-solvents . In contrast, Propargyl-PEG4-Tos contains a hydrophobic tosylate aromatic group (4-methylbenzenesulfonate) that reduces aqueous solubility, often requiring DMSO or DMF as co-solvents for dissolution and reaction . The calculated LogP value for Propargyl-PEG4-thioacetyl is 0.0645, indicating near-equal partitioning between octanol and water, whereas Propargyl-PEG4-Tos has a reported LogP of 0.78, reflecting greater hydrophobicity . This solubility differential is critical for maintaining protein stability and enzymatic activity during bioconjugation procedures .

Solubility Bioconjugation Aqueous compatibility

Optimal Use Cases for Propargyl-PEG4-thioacetyl Based on Verified Differential Performance


PROTAC Synthesis Requiring Orthogonal Sequential Conjugation

Propargyl-PEG4-thioacetyl is ideally suited for PROTAC construction where a two-step orthogonal conjugation strategy is required. The propargyl group first undergoes CuAAC click chemistry with an azide-functionalized E3 ligase ligand or target protein ligand, followed by thioacetyl deprotection and subsequent maleimide conjugation to introduce the second ligand . This sequential approach ensures precise 1:1:1 stoichiometry of the ternary complex components and avoids cross-reactivity that would occur with continuously reactive linkers like Propargyl-PEG4-Tos or Propargyl-PEG4-Br . The PEG4 spacer length (18-20 Å) is optimized for recruiting E3 ligases such as VHL or CRBN to target proteins within the required proximity for ubiquitination [1].

Antibody-Drug Conjugate (ADC) Payload Attachment with Controlled Thiol Activation

In ADC development, Propargyl-PEG4-thioacetyl provides a masked thiol handle that remains stable during antibody functionalization steps and can be selectively deprotected immediately prior to payload conjugation . This temporal control prevents premature thiol oxidation or disulfide scrambling that plagues free thiol-containing linkers . The hydrophilic PEG4 spacer enhances aqueous solubility of the linker-payload intermediate, facilitating conjugation to antibodies in physiological buffers without aggregation . Compared to Propargyl-PEG4-Tos, which introduces a bulky tosylate leaving group that may interfere with antibody binding, the compact thioacetyl group minimizes steric perturbation .

Chemical Biology Probe Development for Protein Labeling and Pulldown Assays

The latent thiol functionality of Propargyl-PEG4-thioacetyl enables site-specific introduction of biotin, fluorescent dyes, or affinity tags onto azide-modified biomolecules via sequential click chemistry and thiol-maleimide coupling . The high aqueous solubility (LogP 0.0645) allows probe construction under mild, native conditions that preserve protein folding and activity, in contrast to more hydrophobic linkers requiring organic co-solvents . The explicit 3-year powder stability ensures reliable long-term availability for multi-year chemical biology programs .

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